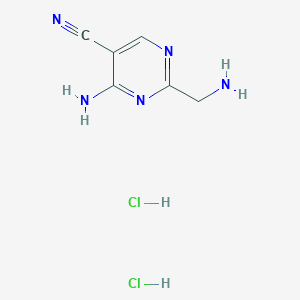

4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. The compound is likely to possess interesting chemical properties and potential biological activities, given its structural features which include amino and nitrile functionalities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a green method for synthesizing related compounds, such as 4-amino-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-6-carbonitrile derivatives, involves a one-pot condensation catalyzed by ammonium acetate in ethanol . Similarly, other pyrimidine derivatives can be synthesized through a three-component condensation process involving aromatic aldehydes, ethyl cyanoacetate, and diamino compounds in alkaline ethanol . These methods emphasize the use of environmentally friendly conditions and readily available catalysts, which could be adapted for the synthesis of "4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride".

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield a wide array of compounds. For example, the structure of 2-amino-4-chloro-5-formyl-6-substituted pyrimidines has been studied, revealing that the pyrimidine rings are planar and the substituents show significant displacements from this plane . This suggests that the molecular structure of "4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride" would also exhibit a planar pyrimidine core with substituents that may influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the chemical reactivity of a related compound, 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, has been explored with primary and heterocyclic amines to yield Schiff bases and other nitrogen heterocycles . This indicates that "4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride" could also participate in similar reactions, potentially leading to a variety of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the isostructural nature of certain substituted pyrimidines has been observed, which affects their crystal and molecular structures and results in the formation of hydrogen-bonded sheets . These properties are crucial for understanding the solubility, stability, and overall reactivity of the compound. The presence of amino and nitrile groups in "4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride" would contribute to its chemical behavior, including

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile derivatives have been synthesized through various methods. One approach involved a one-pot, three-component reaction utilizing magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions (Rostamizadeh et al., 2013). Another method reported the synthesis of similar compounds via ultrasound-promoted synthesis, highlighting the environmentally friendly and rapid nature of the process (Tiwari et al., 2016).

Biological Activities

These compounds have been evaluated for various biological activities. For instance, certain derivatives demonstrated antibacterial activity, potentially offering new avenues for treating bacterial infections (Rostamizadeh et al., 2013). Additionally, their anticancer potential has been explored, with some derivatives showing significant activity against various human tumor cell lines (Tiwari et al., 2016).

Molecular Docking and ADME Studies

Molecular docking studies have been conducted to understand the binding modes of these compounds in the active sites of targeted enzymes. Alongside, ADME (Absorption, Distribution, Metabolism, and Excretion) properties of synthesized compounds have been investigated, revealing good drug-like properties (Tiwari et al., 2016).

Spectroscopic Analysis

Studies involving Raman and infrared spectroscopy have been conducted to understand the molecular structure of related compounds, such as 4-Amino-2-chloropyrimidine-5-carbonitrile (Abuelela et al., 2016). These studies offer insights into the structural characteristics and stability of these compounds.

Potential Inhibitor Applications

Some derivatives have been designed as inhibitors for specific enzymes, such as dihydrofolate reductase, showing significant activity against various bacterial strains and highlighting their potential in antibacterial therapy (Wyss et al., 2003).

Antimicrobial Screening

Comprehensive antimicrobial screening of these derivatives has been conducted, demonstrating their efficacy against different bacterial and fungal strains. This includes studies on their ability to induce bacterial cell membrane rupture (Bhat & Begum, 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile Dihydrochloride is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival .

Mode of Action

4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile Dihydrochloride acts as an ATP mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, preventing the phosphorylation and activation of the receptor . This inhibits the downstream signaling pathways, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR by 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile Dihydrochloride affects several biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway, which are involved in cell survival, proliferation, and differentiation .

Result of Action

The inhibition of EGFR by 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile Dihydrochloride can lead to significant apoptotic effects in cells . For example, it has been shown to upregulate the level of caspase-3, a key enzyme involved in the execution-phase of cell apoptosis .

Eigenschaften

IUPAC Name |

4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5.2ClH/c7-1-4-3-10-5(2-8)11-6(4)9;;/h3H,2,8H2,(H2,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBDBSJXYSSGLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)CN)N)C#N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2537549.png)

![2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2537552.png)

![N-(2,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2537556.png)

![5-Chloro-4-methyl-2-{4-[(phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2537559.png)

![N-(3-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2537564.png)

![N-[[2-(1-Methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2537569.png)

![2-(4-isopropylphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2537572.png)